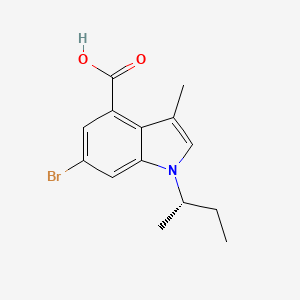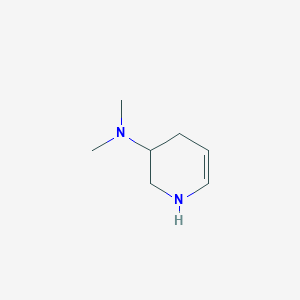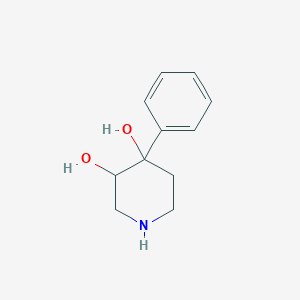![molecular formula C7H6N4O2 B13096831 6-Methyl-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096831.png)
6-Methyl-3-nitroimidazo[1,2-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a nitro group at the third position and a methyl group at the sixth position on the imidazo[1,2-b]pyridazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine typically involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: The core structure can be synthesized by cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α-haloketones.
Methylation: The methyl group at the sixth position can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
6-Methyl-3-nitroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.
Oxidation: Oxidative transformations can occur, particularly at the methyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethyl sulfoxide).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products Formed
Reduction: 6-Methyl-3-aminoimidazo[1,2-b]pyridazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
科学研究应用
6-Methyl-3-nitroimidazo[1,2-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an antikinetoplastid agent, showing activity against protozoan parasites such as Leishmania spp.
Drug Discovery: The compound serves as a scaffold for the development of new therapeutic agents targeting various diseases.
Biological Studies: It is used in studies to understand the structure-activity relationships and mechanisms of action of related compounds.
Industrial Applications:
作用机制
The mechanism of action of 6-Methyl-3-nitroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that can interact with cellular components. The exact molecular targets and pathways may vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
6-Chloro-3-nitroimidazo[1,2-b]pyridazine: Similar in structure but with a chloro group instead of a methyl group.
3-Nitroimidazo[1,2-a]pyridine: A related compound with a different ring structure.
Uniqueness
6-Methyl-3-nitroimidazo[1,2-b]pyridazine is unique due to the presence of both a methyl and a nitro group on the imidazo[1,2-b]pyridazine ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C7H6N4O2 |
|---|---|
分子量 |
178.15 g/mol |
IUPAC 名称 |
6-methyl-3-nitroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-3-6-8-4-7(11(12)13)10(6)9-5/h2-4H,1H3 |
InChI 键 |
SYDZZAMPPHRXKV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C(=NC=C2[N+](=O)[O-])C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B13096755.png)
![Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate](/img/structure/B13096757.png)

![(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid](/img/structure/B13096776.png)

![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13096790.png)
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13096796.png)


![4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096814.png)


